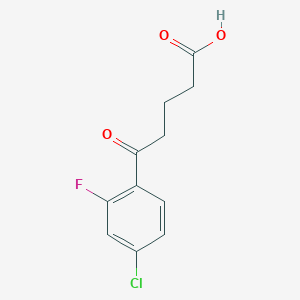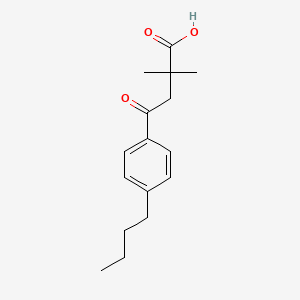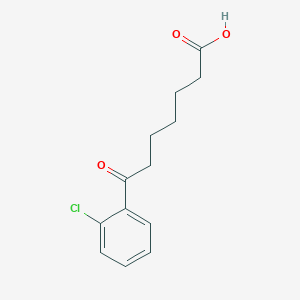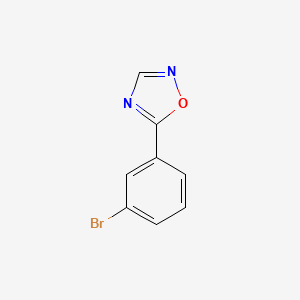
5-(3-Bromophenyl)-1,2,4-oxadiazole
Overview
Description
Molecular Structure Analysis
The molecular structure of “5-(3-Bromophenyl)-1,2,4-oxadiazole” can be inferred from its name. It contains an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . Attached to this ring at the 5-position is a 3-bromophenyl group, which is a phenyl ring with a bromine atom at the 3-position .Scientific Research Applications
Synthesis and Structural Analysis
5-(3-Bromophenyl)-1,2,4-oxadiazole derivatives have been synthesized through various chemical reactions, and their structures were characterized using spectroscopic methods like NMR, IR, and Mass spectrometry. For instance, compounds with antimicrobial and hemolytic activity were synthesized by converting aryl/aralkyl organic acids into corresponding esters, hydrazides, and then into 5-aryl/aralkyl-1,3,4-oxadiazol-2-thiols. The target compounds were prepared by stirring these thiols with specific reagents, elucidating the importance of structural analysis in confirming the synthesized compounds' composition and potential biological activities (Gul et al., 2017).
Crystallography and Molecular Interaction Studies
Crystallographic studies have been crucial in determining the molecular geometry and interactions of oxadiazole derivatives. For example, the crystal structure of certain oxadiazole compounds showed stabilizing intermolecular interactions, providing insights into their structural stability and potential reactivity (Fun et al., 2010).
Biological Activities and Applications
Antimicrobial and Antifungal Properties
A significant body of research has focused on the antimicrobial and antifungal properties of this compound derivatives. These compounds have been tested against various bacterial and fungal strains, revealing their potential as antimicrobial agents. Some compounds showed promising activity against selected microbes, highlighting the potential of these derivatives in developing new antimicrobial drugs (Gul et al., 2017).
Anti-Cancer Properties and Apoptosis Induction
Some oxadiazole derivatives have been identified as apoptosis inducers and potential anticancer agents. Research has demonstrated the activity of certain compounds against breast and colorectal cancer cell lines, leading to cell cycle arrest and induction of apoptosis. Structural Activity Relationship (SAR) studies of these compounds have helped in understanding their activity profile and identifying crucial structural features for their anticancer properties (Zhang et al., 2005).
Physical Properties and Material Applications
Optical and Electrochemical Properties
1,2,4-Oxadiazole derivatives exhibit unique optical and electrochemical properties, making them suitable for applications in optoelectronic devices. Studies have investigated their UV absorption, photoluminescent properties, and electrochemistry, showing potential uses in organic optoelectronic devices due to their good thermal stability and low orbital energy levels (Liu et al., 2007).
Mesomorphic Properties and Liquid Crystal Applications
Research on the mesomorphic properties of oxadiazole derivatives has revealed their potential in liquid crystal technology. These compounds exhibit enantiotropic liquid crystal phases with nematic texture, and the influence of different structural components on their mesomorphic behavior has been a subject of study. This has implications for their application in liquid crystal displays and other related technologies (Ali & Tomi, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as (3s)-n- (3-bromophenyl)-1-cyclohexyl-5-oxopyrrolidine-3-carboxamide and (2-amino-1,3-oxazol-5-yl)- (3-bromophenyl)methanone have been found to target enoyl- [acyl-carrier-protein] reductase [nadh] in mycobacterium tuberculosis and biotin carboxylase in escherichia coli respectively .
Mode of Action
Similar compounds have been found to inhibit their targets by binding covalently to a serine residue in the enzyme active site . The inhibitory potency depends largely on affinity for the enzyme and the reactivity of the ester .
Biochemical Pathways
Similar compounds have been found to affect the suzuki–miyaura (sm) cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
Similar compounds have been studied for their pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit significant anticancer activity against a few cancer cell lines .
Action Environment
Similar compounds have been found to be stable and readily prepared under environmentally benign conditions .
Biochemical Analysis
Biochemical Properties
5-(3-Bromophenyl)-1,2,4-oxadiazole plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as acetylcholinesterase, which is crucial for the breakdown of acetylcholine in the nervous system . The interaction between this compound and acetylcholinesterase involves binding to the active site of the enzyme, thereby inhibiting its activity and leading to an accumulation of acetylcholine. This inhibition can have various downstream effects on neurotransmission and muscle function.
Cellular Effects
The effects of this compound on cellular processes are profound. In various cell types, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the inhibition of acetylcholinesterase by this compound can lead to enhanced cholinergic signaling, which may affect processes such as learning and memory . Additionally, this compound has been shown to modulate the expression of genes involved in oxidative stress responses, thereby influencing cellular metabolism and survival.
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through enzyme inhibition. The compound binds to the active site of acetylcholinesterase, forming a stable complex that prevents the enzyme from catalyzing the hydrolysis of acetylcholine . This binding interaction is facilitated by the bromophenyl group, which enhances the affinity of the compound for the enzyme. Furthermore, this compound may also interact with other biomolecules, such as receptors and ion channels, thereby modulating their activity and contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including alterations in gene expression and metabolic activity. These long-term effects are particularly evident in in vitro studies, where continuous exposure to the compound can result in significant changes in cell behavior and viability.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with dosage. At low doses, the compound has been shown to enhance cholinergic signaling without causing significant toxicity . At higher doses, this compound can induce toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are dose-dependent and highlight the importance of careful dosage optimization in experimental settings. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biochemical response.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to its biotransformation and elimination. The compound is metabolized primarily through phase I and phase II reactions, involving enzymes such as cytochrome P450 oxidases . These metabolic pathways lead to the formation of various metabolites, which can be further conjugated and excreted from the body. The interaction of this compound with these enzymes can also affect metabolic flux and the levels of other metabolites, thereby influencing overall metabolic homeostasis.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the localization and accumulation of the compound in target tissues, where it can exert its biochemical effects. The distribution of this compound is influenced by factors such as tissue permeability and the presence of binding sites, which determine its bioavailability and efficacy.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm, where it interacts with cytosolic enzymes and other biomolecules . Additionally, this compound may also be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular processes and exert its biochemical effects.
Properties
IUPAC Name |
5-(3-bromophenyl)-1,2,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-7-3-1-2-6(4-7)8-10-5-11-12-8/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYBYWEHHRSDQPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C2=NC=NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Bromo-6-(trifluoromethoxy)benzo[d]thiazole](/img/structure/B1373288.png)
![1-(7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d][1,3]dioxol-5-yl)ethanone](/img/structure/B1373289.png)




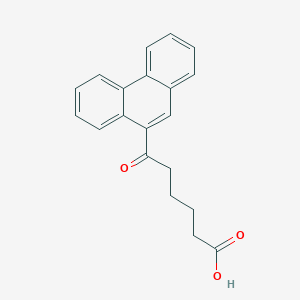
![7-[4-(N,N-Dimethylamino)phenyl]-7-oxoheptanoic acid](/img/structure/B1373302.png)
![8-[4-(N,N-Dimethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373303.png)
![8-[4-(N,N-Diethylamino)phenyl]-8-oxooctanoic acid](/img/structure/B1373304.png)
